N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 851944-34-8
Cat. No.: VC6676229
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851944-34-8 |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.35 |
| IUPAC Name | N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |
| Standard InChI Key | BGUOGCYENOXBHL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Introduction
N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This class of compounds is known for integrating thiazole and pyrimidine rings, which confer diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. The compound's molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 299.36 g/mol.
Synthesis
The synthesis of N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. While specific reagents and conditions are not detailed in the available literature, optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity.
Biological Activities
N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by disrupting genetic pathways associated with tumor proliferation. Interaction studies indicate that this compound interacts with proteins involved in cell cycle regulation and apoptosis, suggesting strong binding affinities with these proteins.
Comparison with Similar Compounds
The uniqueness of N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific structural features and biological activities that differentiate it from other thiazolopyrimidine derivatives.
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Similar thiazolopyrimidine core | Different substitution pattern affects biological activity |
| N-(4-fluorophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Contains a fluorophenyl substituent | Potentially altered pharmacokinetics due to fluorine substitution |
| 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-(1S)-2-hydroxy- | Contains a pyrimidine core instead of thiazole | Different medicinal applications |
Potential Applications
Given its potential biological activities, N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is of interest in various fields, including anticancer and antimicrobial research. Further studies are needed to fully explore its therapeutic potential and optimize its structure for improved efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume